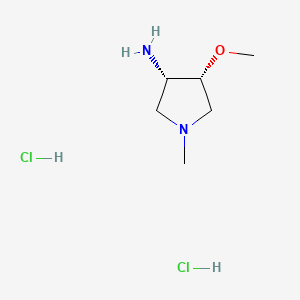
Quinuclidin-4-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) is a chemical compound with the molecular formula C8H16N2·HCl. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) typically involves the reaction of quinuclidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Synthetic Route: Quinuclidine is reacted with formaldehyde in the presence of a reducing agent to form the intermediate 1-Azabicyclo[2.2.2]octane-4-methanol.
Hydrochloride Formation: The intermediate is then treated with hydrogen chloride gas to yield 1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1).
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) can be compared with other similar compounds, such as:
Quinuclidine: The parent compound, which lacks the methanamine group.
1-Azabicyclo[2.2.2]octane-3-amine: A structural isomer with the amine group at a different position.
1-Azabicyclo[2.2.2]octane-4-carboxylic acid: A derivative with a carboxylic acid group instead of the methanamine group.
These compounds share similar bicyclic structures but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C8H17ClN2 |
|---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c9-7-8-1-4-10(5-2-8)6-3-8;/h1-7,9H2;1H |
InChI Key |
NSZMHMGTJNKFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-A]pyridin-8-ylboronic acid](/img/structure/B11754385.png)

![(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B11754394.png)
![(4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B11754398.png)




![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754423.png)
![Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11754427.png)
![tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11754433.png)

